molecular formula C28H26N4O6S B11554916 N',N''-{sulfanediylbis[furan-5,2-diyl(E)methylylidene]}bis[2-(3-methylphenoxy)acetohydrazide]

N',N''-{sulfanediylbis[furan-5,2-diyl(E)methylylidene]}bis[2-(3-methylphenoxy)acetohydrazide]

Cat. No.: B11554916
M. Wt: 546.6 g/mol
InChI Key: KHFOSCJUAQLODF-CMNXJCJSSA-N
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Description

2-(3-METHYLPHENOXY)-N’-[(E)-[5-({5-[(E)-{[2-(3-METHYLPHENOXY)ACETAMIDO]IMINO}METHYL]FURAN-2-YL}SULFANYL)FURAN-2-YL]METHYLIDENE]ACETOHYDRAZIDE is a complex organic compound characterized by its unique structure, which includes phenoxy, acetamido, and furan groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-METHYLPHENOXY)-N’-[(E)-[5-({5-[(E)-{[2-(3-METHYLPHENOXY)ACETAMIDO]IMINO}METHYL]FURAN-2-YL}SULFANYL)FURAN-2-YL]METHYLIDENE]ACETOHYDRAZIDE involves multiple steps, starting with the preparation of intermediate compounds The initial step typically involves the reaction of 3-methylphenol with an appropriate acylating agent to form 2-(3-methylphenoxy)acetyl chloride This intermediate is then reacted with hydrazine hydrate to form the corresponding hydrazide

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(3-METHYLPHENOXY)-N’-[(E)-[5-({5-[(E)-{[2-(3-METHYLPHENOXY)ACETAMIDO]IMINO}METHYL]FURAN-2-YL}SULFANYL)FURAN-2-YL]METHYLIDENE]ACETOHYDRAZIDE undergoes various chemical reactions, including:

    Oxidation: The phenoxy and furan groups can undergo oxidation reactions, leading to the formation of quinones and other oxidized products.

    Reduction: The compound can be reduced to form corresponding amines and alcohols.

    Substitution: The phenoxy and furan groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents such as halogens and nucleophiles are employed under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines and alcohols.

Scientific Research Applications

2-(3-METHYLPHENOXY)-N’-[(E)-[5-({5-[(E)-{[2-(3-METHYLPHENOXY)ACETAMIDO]IMINO}METHYL]FURAN-2-YL}SULFANYL)FURAN-2-YL]METHYLIDENE]ACETOHYDRAZIDE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(3-METHYLPHENOXY)-N’-[(E)-[5-({5-[(E)-{[2-(3-METHYLPHENOXY)ACETAMIDO]IMINO}METHYL]FURAN-2-YL}SULFANYL)FURAN-2-YL]METHYLIDENE]ACETOHYDRAZIDE involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites, modulating biological pathways and exerting its effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-(3-METHYLPHENOXY)ACETAMIDE: A simpler analog with similar phenoxy and acetamido groups.

    N’-[(E)-[5-({5-[(E)-{[2-(3-METHYLPHENOXY)ACETAMIDO]IMINO}METHYL]FURAN-2-YL}SULFANYL)FURAN-2-YL]METHYLIDENE]ACETOHYDRAZIDE: A closely related compound with slight structural variations.

Uniqueness

2-(3-METHYLPHENOXY)-N’-[(E)-[5-({5-[(E)-{[2-(3-METHYLPHENOXY)ACETAMIDO]IMINO}METHYL]FURAN-2-YL}SULFANYL)FURAN-2-YL]METHYLIDENE]ACETOHYDRAZIDE is unique due to its combination of phenoxy, acetamido, and furan groups, which confer specific chemical and biological properties

Properties

Molecular Formula

C28H26N4O6S

Molecular Weight

546.6 g/mol

IUPAC Name

2-(3-methylphenoxy)-N-[(E)-[5-[5-[(E)-[[2-(3-methylphenoxy)acetyl]hydrazinylidene]methyl]furan-2-yl]sulfanylfuran-2-yl]methylideneamino]acetamide

InChI

InChI=1S/C28H26N4O6S/c1-19-5-3-7-21(13-19)35-17-25(33)31-29-15-23-9-11-27(37-23)39-28-12-10-24(38-28)16-30-32-26(34)18-36-22-8-4-6-20(2)14-22/h3-16H,17-18H2,1-2H3,(H,31,33)(H,32,34)/b29-15+,30-16+

InChI Key

KHFOSCJUAQLODF-CMNXJCJSSA-N

Isomeric SMILES

CC1=CC(=CC=C1)OCC(=O)N/N=C/C2=CC=C(O2)SC3=CC=C(O3)/C=N/NC(=O)COC4=CC=CC(=C4)C

Canonical SMILES

CC1=CC(=CC=C1)OCC(=O)NN=CC2=CC=C(O2)SC3=CC=C(O3)C=NNC(=O)COC4=CC=CC(=C4)C

Origin of Product

United States

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